molecular formula C8H7BrO2 B1267466 2-Bromo-5-methoxybenzaldehyde CAS No. 7507-86-0

2-Bromo-5-methoxybenzaldehyde

Cat. No. B1267466
CAS RN: 7507-86-0
M. Wt: 215.04 g/mol
InChI Key: XNHKTMIWQCNZST-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions starting from substituted benzaldehydes or benzene derivatives, incorporating bromination, methoxylation, and aldehyde formation steps. For instance, methyl 4-bromo-2-methoxybenzoate, a related compound, was synthesized from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, and esterification steps, achieving an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxybenzaldehyde has been characterized through spectroscopic methods such as FT-IR, FT-Raman, and NMR. Spectroscopic studies provide insights into its electronic properties, including HOMO and LUMO energies, and help in understanding its molecular geometry and stability. These analyses are critical for predicting the compound's reactivity and interactions with other molecules (V. Balachandran, G. Santhi, V. Karpagam, 2013).

Chemical Reactions and Properties

2-Bromo-5-methoxybenzaldehyde undergoes various chemical reactions, leveraging its functional groups for further transformations. The presence of the bromo and aldehyde groups allows for reactions such as palladium-catalyzed coupling, C-H activation, and condensation reactions. These reactions are pivotal in synthesizing heterocyclic compounds and other organic molecules with potential applications in pharmaceuticals and materials science (C. Cho et al., 2004).

Physical Properties Analysis

The physical properties of 2-Bromo-5-methoxybenzaldehyde, such as melting point, solubility, and crystal structure, are determined by its molecular arrangement. X-ray crystallography reveals the arrangement of molecules in the solid state and provides insights into the compound's stability and interactions within the crystal lattice. Such information is essential for understanding the material's behavior under various conditions and for designing new materials with desired physical properties (M. Silva et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-Bromo-5-methoxybenzaldehyde are influenced by the electron-donating and withdrawing effects of the methoxy and bromo substituents, respectively. These effects impact the compound's reactivity towards nucleophilic and electrophilic reagents, facilitating a wide range of chemical transformations. Understanding these properties is crucial for exploiting the compound in synthetic chemistry, such as in the synthesis of complex organic molecules and in catalysis (E. Dubost et al., 2011).

Scientific Research Applications

Spectral and Structural Studies

Spectroscopic studies, specifically Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy (FT-Raman), have been used to analyze 5-bromo-2-methoxybenzaldehyde (a compound closely related to 2-Bromo-5-methoxybenzaldehyde). These studies provide insights into the molecular structure and electronic properties of the compound. Computational methods such as density functional theory (DFT) have been applied to predict stable conformers and optimized geometrical parameters. Such studies are crucial in understanding the molecular interactions and stability of these compounds (Balachandran, Santhi, & Karpagam, 2013).

Synthesis and Antioxidant Activity

Synthesis techniques have been developed for compounds structurally similar to 2-Bromo-5-methoxybenzaldehyde. These techniques involve chlorination and bromination processes. The synthesized compounds are further evaluated for their antioxidant activities. Such studies are significant in exploring the potential health benefits and therapeutic applications of these compounds (Rijal, Haryadi, & Anwar, 2022).

Crystal Structure Analysis

Crystal structure determination through X-ray diffraction has been employed for compounds like 5-Bromo-2-hydroxybenzaldehyde. Such analyses reveal the planarity and conformation of molecules, providing critical insights into their chemical reactivity and potential applications in drug design (Chumakov, Petrenko, Codita, Tsapkov, Poirier, & Gulea, 2014).

Application in Drug Synthesis

In the context of drug discovery, 2-Bromo-5-methoxybenzaldehyde-related compounds have been utilized as intermediates. Improvements in synthesis processes, such as telescoping processes, have enhanced the efficiency and yield of these intermediates, expediting drug discovery and development (Nishimura & Saitoh, 2016).

Environmental and Biological Analysis

Compounds structurally related to 2-Bromo-5-methoxybenzaldehyde have been used in developing methods for detecting and quantifying metal ions like copper in environmental and biological samples. Such methods are crucial for environmental monitoring and assessing metal exposure in living organisms (Devireddy, Saritha, & Reddy, 2014).

Safety And Hazards

2-Bromo-5-methoxybenzaldehyde is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKTMIWQCNZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322503
Record name 2-bromo-5-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybenzaldehyde

CAS RN

7507-86-0
Record name 7507-86-0
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Record name 2-bromo-5-methoxybenzaldehyde
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Record name 2-Bromo-5-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A stirred solution of 3-methoxybenzaldehyde (27.23 g) in dichloromethane (150 mL) at 0° C. is treated with a solution of bromine (32 g) in dry dichloromethane (50 mL) over 30 minutes. The reaction mixture is stirred at room temperature for 4 hours, combined with a previous preparation carried out on the same scale, and washed with saturated sodium metabisulphite solution (400 mL), with water (400 mL), brine (400 mL) and dried over magnesium sulphate. Evaporation and recrystallisation of the residue from petroleum ether (b.p. 40-60° C.) gives 2-bromo-5-methoxybenzaldehyde (45.25 g) as a white solid, m.p. 73-74° C.
Quantity
27.23 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Step AH (1): To a solution of 2-bromo-5-hydroxybenzaldehyde (1000.0 mg, 4.975 mmol) in DMF (20 mL) were added methyl iodide (0.31 mL, 5.000 mmol) and potassium carbonate (1036.6 mg, 7.500 mmol). The reaction mixture was stirred at rt for 2.5 days. Water was added and the reaction mixture was extracted with hexanes-ether (1:1) solvent system. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuum to yield 2-bromo-5-methoxybenzaldehyde (1069.8 mg, 100%) as colorless oil. LC-MS (M+H)+=215.11. 1H NMR (500 MHz, DMSO-d6) δ 10.18 (s, 1H). 7.70 (d, J=10 Hz, 1H) 7.35 (d, J=3 Hz, 1H) 7.23 (dt, J1=7.0 Hz, J2=2.0 Hz, 1H) 3.83 (s, 3H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
1036.6 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Pyridinium Chlorochromate (1.2 eq) was added to a solution of 2-bromo-5-methoxybenzyl alcohol (1 eq) and Celite (1.2 eq) in methylene chloride (0.30 M) at RT and the resulting mixture was stirred under nitrogen for 3 h. The mixture was filtered through a plug of silica rinsing with methylene chloride and concentrated in vacuo to give 2-bromo-5-methoxy benzaldehyde as a white solid. EI-MS m/z 232, 234 (M+NH4)+
Quantity
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

50 g of 3-methoxy-benzaldehyde is dissolved in 245 ml of acetic acid. At 0° C., 22 ml of bromine is added dropwise, followed by agitation at ambient temperature for 4 hours, then leaving overnight at ambient temperature. 300 ml of water is added to the solution and the expected product crystallizes. After filtration and washing with water and drying, 68 g of 2-bromo-5-methoxy-benzaldehyde, of molecular formula C8H7Br.O2 is obtained (M=114 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of m-anisaldehyde (25.2 g) and anhydrous sodium acetate (37.6 g) in acetic acid (150 ml) is added bromine (30.8 g) and the resulting solution stirred 45° C. overnight, then at room temperature for about 4 hours. The reaction mixture is poured into water (300 ml), stirred for 15 minutes, then filtered and the solid residue dissolved in toluene. The toluene solution is washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue is recrystallized from hexanes to give the desired product.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-methoxybenzaldehyde
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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2-Bromo-5-methoxybenzaldehyde

Citations

For This Compound
196
Citations
Z Fan, YL Huang, Z Wang, HQ Guo… - … Section E: Structure …, 2011 - scripts.iucr.org
… Benzyl dithiocarbazate (0.40 g, 2 mmol) and 2-bromo-5-methoxybenzaldehyde (0.43 g, 2 mmol) were dissolved in ethanol (20 ml), then acetic acid (0.2 ml) was added to the ethanol …
Number of citations: 2 scripts.iucr.org
N Joshi, V Gore, S Tekale, D Rajani, S Bembalkar… - 2020 - nanobioletters.com
… [6-8]; in the present work, we report the synthesis of some new [1-(2-bromo, 5-methoxy benzylidene) hydrazine] ligand by the condensation of 2-bromo-5-methoxybenzaldehyde and …
Number of citations: 2 nanobioletters.com
M Kaur, JP Jasinski, TS Yamuna… - … Section E: Structure …, 2014 - scripts.iucr.org
… solution of (2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)- phenyl-methanone (200 mg, 0.79 mmol) in 10 ml of methanol an equimolar amount of 2-bromo-5-methoxybenzaldehyde (…
Number of citations: 4 scripts.iucr.org
S Kumar - Journal of the Chemical Society, Perkin Transactions 1, 2001 - pubs.rsc.org
… In the third approach, the Wittig reaction of 7 with 2-bromo-5-methoxybenzaldehyde (16) produced 17 predominantly as the Z-isomer in quantitative yield. Cyclodehydrobromination of …
Number of citations: 24 pubs.rsc.org
RJ Butcher, JP Jasinski, HS Yathirajan… - … Section E: Structure …, 2007 - scripts.iucr.org
… 2-Bromo-5-methoxybenzaldehyde (2.15 g, 0.01 mol) in ethanol (30 ml) was mixed with 1-(2,4-dichlorophenyl)ethanone (1.89 g, 0.01 mol) in ethanol (20 ml) and the mixture was treated …
Number of citations: 2 scripts.iucr.org
S Kumar - The Journal of Organic Chemistry, 1997 - ACS Publications
… reaction between arylboronic acids and 2-bromo-5-methoxybenzaldehyde as the key step … -9-boronic acid (8), 30 and 2-bromo-5-methoxybenzaldehyde (9) 31 were readily accessible …
Number of citations: 57 pubs.acs.org
S Kumar - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
… -2-boronic acid (2) with 2-bromo-5-methoxybenzaldehyde (3), methyl 2-bromophenylacetate (4), … 6-methoxynaphthalene2-boronic acid (2),16 2-bromo-5-methoxybenzaldehyde (3),17 2-…
Number of citations: 33 pubs.rsc.org
ZZ Di Li, S Zhao, Y Wang, H Zhang - Dalton Transactions, 2011 - scholar.archive.org
… was provided using 2-bromo-5-methoxybenzaldehyde as the initial material and purified by vacuum sublimation to give yellow green solids (10% yield). Ms m/z: 512.8 [M]+ (calcd: 511.9…
Number of citations: 2 scholar.archive.org
T Kametani, Y HIRAI, M KAJIWARA… - Chemical and …, 1975 - jstage.jst.go.jp
… Moreover, hexadehydroyohimbine (XXIX) was synthesized from 2-bromo-5-methoxybenzaldehyde (VIII). α-Cyanophenylpropionic acid (X), prepared from VIII through the α-…
Number of citations: 72 www.jstage.jst.go.jp
RC Larock, MJ Doty, S Cacchi - The Journal of Organic Chemistry, 1993 - ACS Publications
… This compound was isolated in 71% yield after 30 h from the reaction of 2-bromo5-methoxybenzaldehyde with diphenylacetylene using procedure …
Number of citations: 337 pubs.acs.org

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